

Nostosin G: A Technical Guide to its Primary Amino-acid Sequence and Bioactivity

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Compound of Interest

Compound Name: Nostosin G

Cat. No.: B14886906

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This technical guide provides a comprehensive overview of the primary amino acid sequence, structure elucidation, and biological activity of **Nostosin G**, a linear tripeptide natural product. Detailed experimental protocols for the characterization of this potent trypsin inhibitor are provided, along with an exploration of the potential signaling pathways affected by its activity.

Core Data of Nostosin G

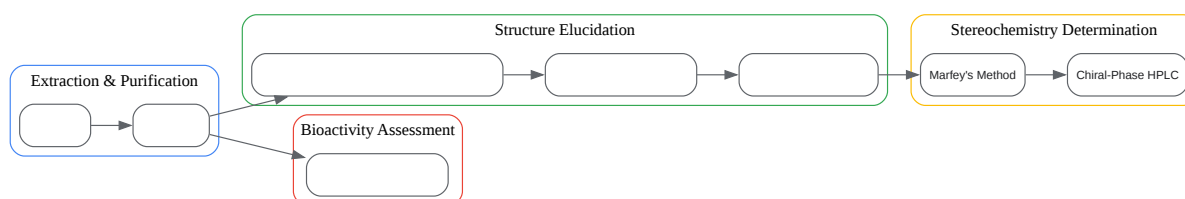
Nostosin G is a linear tripeptide with the primary amino acid sequence of 4-hydroxyphenyllactic acid (Hpla) - homotyrosine (Hty) - arginal (Argal).^{[1][2][3][4]} Its potent inhibitory activity against trypsin is a key biological feature.

Parameter	Value	Reference
Primary Sequence	Hpla-Hty-Argal	^{[1][2][3][4]}
Molecular Class	Linear Tripeptide	^{[1][2][3][4]}
Biological Activity	Trypsin Inhibition	^{[1][2]}
IC50 (Trypsin)	0.1 µM	^[1]

Experimental Protocols for Structure Elucidation and Bioactivity Assessment

The determination of the primary amino acid sequence and biological activity of **Nostosin G** involves a multi-faceted approach employing several analytical techniques.

Workflow for Characterization of Nostosin G



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Fig. 1: Experimental workflow for the characterization of **Nostosin G**.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS is employed to determine the accurate mass of the intact peptide and its fragments, providing crucial information for sequence determination.

Protocol:

- **Sample Preparation:** Dissolve a purified sample of **Nostosin G** in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ mass spectrometer, coupled with a Vanquish UHPLC system.

[5]

- LC Separation:
 - Column: ACQUITY UPLC CSH C18 column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 10% to 90% B over 30 minutes.
 - Flow Rate: 0.3 mL/min.
- MS Analysis:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Data Acquisition: Perform full MS scans and data-dependent MS/MS scans (e.g., Higher-energy Collisional Dissociation - HCD) to obtain fragmentation patterns.
- Data Analysis: Use specialized software to analyze the accurate mass of the parent ion and its fragment ions to deduce the amino acid sequence.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the connectivity of atoms within the molecule.

Protocol:

- Sample Preparation: Dissolve approximately 1-5 mg of purified **Nostosin G** in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
- Experiments:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically through 2-4 bonds.[\[6\]](#)

- TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within the same amino acid residue).[\[7\]](#)[\[8\]](#)
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space ($< 5 \text{ \AA}$), providing information about the peptide's conformation.[\[7\]](#)[\[8\]](#)
- Data Processing and Analysis: Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the cross-peaks in the COSY, TOCSY, and NOESY spectra to assign proton resonances and establish the sequence of amino acid residues.

Enzymatic Degradation (Edman Degradation) for N-terminal Sequencing

Edman degradation is a classic method for sequentially removing and identifying amino acid residues from the N-terminus of a peptide.[\[3\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#)

Protocol:

- Coupling: React the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
- Cleavage: Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal residue as a thiazolinone derivative.
- Conversion: Convert the unstable thiazolinone derivative to a more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid.
- Identification: Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
- Repetition: Repeat the cycle to identify the subsequent amino acid residues.

Marfey's Method for Determination of Absolute Configuration

Marfey's method is used to determine the absolute configuration (D or L) of the constituent amino acids.[\[11\]](#)

Protocol:

- Hydrolysis: Hydrolyze the peptide into its constituent amino acids by heating with 6 M HCl at 110°C for 12-24 hours.[\[12\]](#)
- Derivatization: React the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in a basic solution (e.g., 1 M NaHCO₃) at a slightly elevated temperature (e.g., 40°C) for about 1 hour.[\[11\]](#)
- Quenching: Stop the reaction by adding an acid (e.g., 1 M HCl).
- HPLC Analysis:
 - Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18).[\[12\]](#)
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
 - Detection: Monitor the elution of the diastereomeric derivatives by UV absorbance at 340 nm.
- Comparison: Compare the retention times of the derivatized amino acids from the sample with those of derivatized D- and L-amino acid standards to determine the absolute configuration of each amino acid in the original peptide.

Chiral-Phase HPLC for Stereochemical Analysis

Chiral-phase High-Performance Liquid Chromatography (HPLC) can also be used to separate and identify the enantiomers of the amino acid constituents.

Protocol:

- Hydrolysis: Hydrolyze the peptide as described in the Marfey's method protocol.
- Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a cinchona alkaloid-derived zwitterionic CSP).[\[13\]](#)
- Mobile Phase: A mobile phase compatible with the chiral column, often a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.

- Analysis: Inject the amino acid hydrolysate onto the chiral column and monitor the elution profile.
- Identification: Compare the retention times of the amino acids from the sample with those of authentic D- and L-amino acid standards to determine their stereochemistry.

Trypsin Inhibition Assay for IC50 Determination

This assay quantifies the inhibitory potency of **Nostosin G** against trypsin.

Protocol:

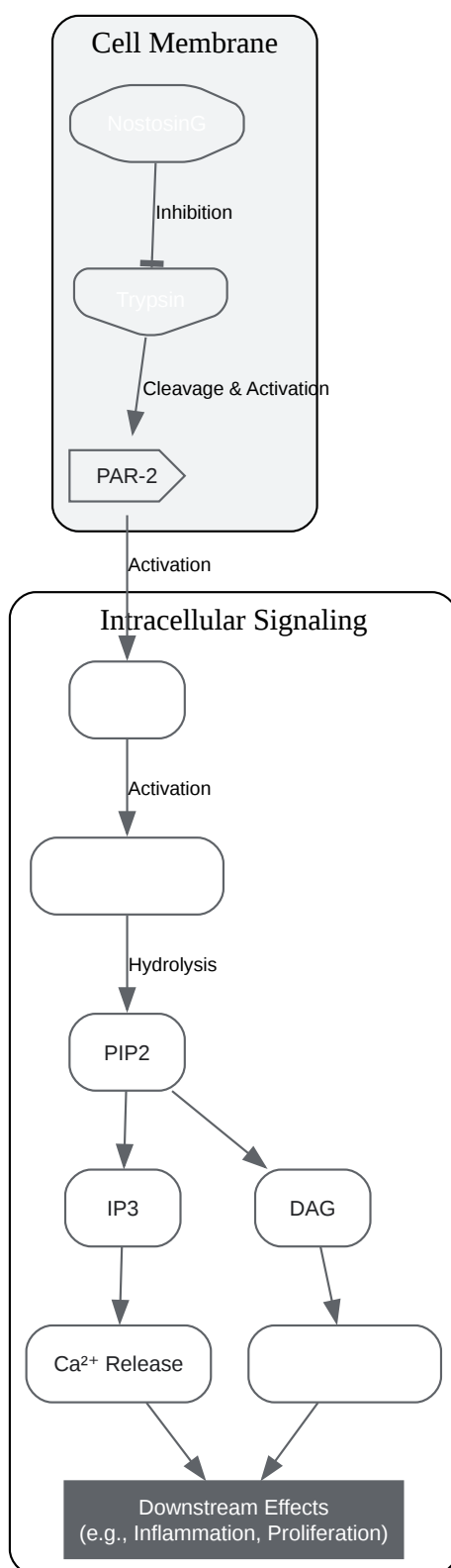
- Reagents:
 - Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl).[\[14\]](#)
 - Substrate solution (e.g., N α -Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA).
 - Inhibitor solutions (serial dilutions of **Nostosin G**).
 - Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂).[\[15\]](#)
- Procedure:
 - In a 96-well plate, add a fixed amount of trypsin to each well (except for the blank).
 - Add varying concentrations of **Nostosin G** to the wells and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
 - Initiate the reaction by adding the substrate solution to all wells.
 - Monitor the absorbance of the product (p-nitroaniline) at 405 nm over time using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction for each inhibitor concentration.

- Plot the percentage of trypsin inhibition against the logarithm of the **Nostosin G** concentration.
- Determine the IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[16]

Signaling Pathways and Molecular Interactions

Trypsin is a serine protease that can activate a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[17] Specifically, trypsin is a potent activator of PAR-2.[17] The inhibition of trypsin by **Nostosin G** can, therefore, be expected to modulate PAR-2 mediated signaling pathways.

Trypsin-Mediated PAR-2 Activation



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